![molecular formula C9H12N2 B071193 Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) CAS No. 176679-54-2](/img/structure/B71193.png)
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) is a cyclic organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research. This compound is also known as PCN and has a unique molecular structure that makes it an interesting subject for study.
Mechanism of Action
The mechanism of action of PCN is not yet fully understood. However, studies have suggested that it may act as a modulator of certain receptors in the brain, particularly those involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
PCN has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the release of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of PCN is its unique molecular structure, which makes it an interesting subject for study. However, the complex synthesis process and the lack of a clear understanding of its mechanism of action are significant limitations for lab experiments.
Future Directions
There are several potential future directions for research on PCN. One area of interest is in the development of new drugs based on the PCN scaffold. Another potential direction is in the study of the mechanism of action of PCN, which may provide insights into the regulation of neurotransmitter release in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of PCN and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of PCN is a complex process that involves several steps. One of the most common methods used for the synthesis of PCN is the cyclization of N-protected dipeptides. This method involves the use of a catalyst and requires careful optimization of reaction conditions to achieve high yields.
Scientific Research Applications
PCN has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. PCN has been shown to have potential as a scaffold for the development of new drugs, particularly those that target the central nervous system.
properties
CAS RN |
176679-54-2 |
|---|---|
Product Name |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-5-4(3)7(8)9(5,11)6(2)8/h2-7H,1,10-11H2 |
InChI Key |
UDPHPIJCPBFBTN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5(C2C3(C45)N)N |
Canonical SMILES |
C1C2C3C4C1C5(C2C3(C45)N)N |
synonyms |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



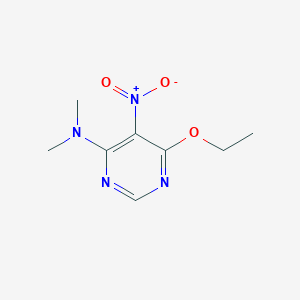
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
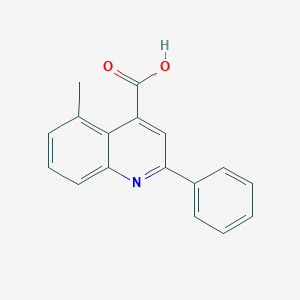
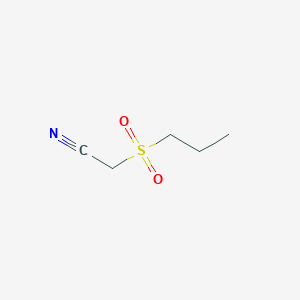
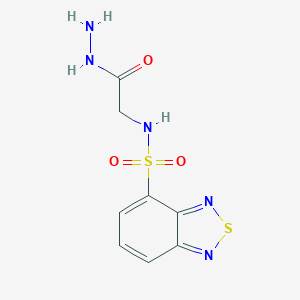
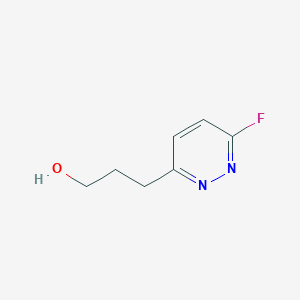

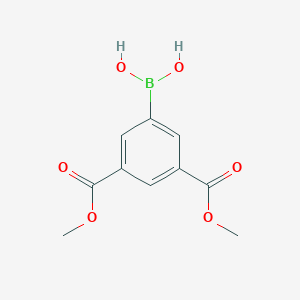

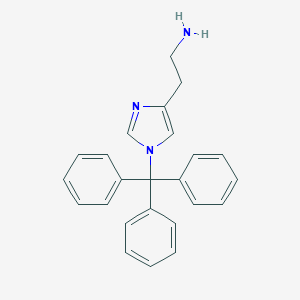
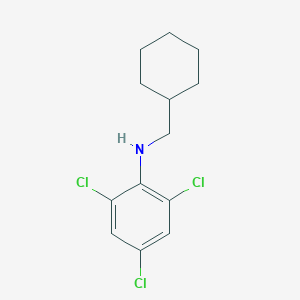
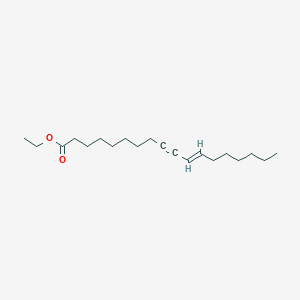
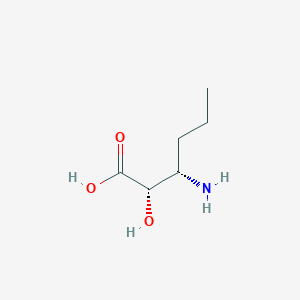
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)